Cas no 2229342-11-2 (2,2-difluoro-2-(1-methyl-1H-indol-7-yl)ethan-1-ol)
2,2-difluoro-2-(1-methyl-1H-indol-7-yl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2,2-difluoro-2-(1-methyl-1H-indol-7-yl)ethan-1-ol
- 2229342-11-2
- EN300-1957035
-
- Inchi: 1S/C11H11F2NO/c1-14-6-5-8-3-2-4-9(10(8)14)11(12,13)7-15/h2-6,15H,7H2,1H3
- InChI Key: HPJHDOPLHPSNKK-UHFFFAOYSA-N
- SMILES: FC(CO)(C1C=CC=C2C=CN(C)C=12)F
Computed Properties
- Exact Mass: 211.08087030g/mol
- Monoisotopic Mass: 211.08087030g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 235
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 25.2Ų
2,2-difluoro-2-(1-methyl-1H-indol-7-yl)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1957035-0.05g |
2,2-difluoro-2-(1-methyl-1H-indol-7-yl)ethan-1-ol |
2229342-11-2 | 0.05g |
$983.0 | 2023-09-17 | ||
| Enamine | EN300-1957035-0.1g |
2,2-difluoro-2-(1-methyl-1H-indol-7-yl)ethan-1-ol |
2229342-11-2 | 0.1g |
$1031.0 | 2023-09-17 | ||
| Enamine | EN300-1957035-0.25g |
2,2-difluoro-2-(1-methyl-1H-indol-7-yl)ethan-1-ol |
2229342-11-2 | 0.25g |
$1078.0 | 2023-09-17 | ||
| Enamine | EN300-1957035-0.5g |
2,2-difluoro-2-(1-methyl-1H-indol-7-yl)ethan-1-ol |
2229342-11-2 | 0.5g |
$1124.0 | 2023-09-17 | ||
| Enamine | EN300-1957035-1.0g |
2,2-difluoro-2-(1-methyl-1H-indol-7-yl)ethan-1-ol |
2229342-11-2 | 1g |
$1172.0 | 2023-05-31 | ||
| Enamine | EN300-1957035-2.5g |
2,2-difluoro-2-(1-methyl-1H-indol-7-yl)ethan-1-ol |
2229342-11-2 | 2.5g |
$2295.0 | 2023-09-17 | ||
| Enamine | EN300-1957035-5.0g |
2,2-difluoro-2-(1-methyl-1H-indol-7-yl)ethan-1-ol |
2229342-11-2 | 5g |
$3396.0 | 2023-05-31 | ||
| Enamine | EN300-1957035-10.0g |
2,2-difluoro-2-(1-methyl-1H-indol-7-yl)ethan-1-ol |
2229342-11-2 | 10g |
$5037.0 | 2023-05-31 | ||
| Enamine | EN300-1957035-1g |
2,2-difluoro-2-(1-methyl-1H-indol-7-yl)ethan-1-ol |
2229342-11-2 | 1g |
$1172.0 | 2023-09-17 | ||
| Enamine | EN300-1957035-5g |
2,2-difluoro-2-(1-methyl-1H-indol-7-yl)ethan-1-ol |
2229342-11-2 | 5g |
$3396.0 | 2023-09-17 |
2,2-difluoro-2-(1-methyl-1H-indol-7-yl)ethan-1-ol Related Literature
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Julia M. Yeomans Soft Matter, 2010,6, 703-704
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Divya Kamath,Daisuke Minakata Environ. Sci.: Water Res. Technol., 2018,4, 1231-1238
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Jason Wan Lab Chip, 2020,20, 4528-4538
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N. Soin,D. Boyer,K. Prashanthi,S. Sharma,A. A. Narasimulu,J. Luo,T. H. Shah,E. Siores,T. Thundat Chem. Commun., 2015,51, 8257-8260
Additional information on 2,2-difluoro-2-(1-methyl-1H-indol-7-yl)ethan-1-ol
2,2-difluoro-2-(1-methyl-1H-indol-7-yl)ethan-1-ol: A Comprehensive Overview
2,2-difluoro-2-(1-methyl-1H-indol-7-yl)ethan-1-ol is a compound with the CAS number No. 2229342-11-2, and it has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural properties and potential applications. This compound is characterized by its difluoro substitution on the ethanolic backbone and the presence of a 1-methylindole moiety, which contributes to its intriguing chemical behavior and biological activity.
The synthesis of 2,2-difluoro-2-(1-methyl-1H-indol-7-yl)ethan-1-ol involves a multi-step process that typically begins with the preparation of the indole derivative. Recent advancements in catalytic asymmetric synthesis have enabled researchers to achieve high enantioselectivity in the formation of this compound, making it a valuable tool in drug discovery programs. The difluoro group plays a critical role in modulating the compound's physicochemical properties, such as solubility and lipophilicity, which are essential for its bioavailability.
One of the most notable aspects of No. 2229342-11-2 is its ability to act as a ligand in various metal-catalyzed reactions. Studies have shown that the indole moiety can coordinate with transition metals like palladium and copper, facilitating cross-coupling reactions that are pivotal in organic synthesis. This property has led to its use in constructing complex molecular architectures with high precision and efficiency.
Moreover, No. 2229342-11-2 has demonstrated potential as a lead compound in medicinal chemistry. Preclinical studies have highlighted its ability to inhibit certain enzymes associated with neurodegenerative diseases, such as Alzheimer's disease. The difluoro substitution enhances its binding affinity to target proteins, making it a promising candidate for further drug development.
Recent research has also explored the use of No. 2229342-11-2 in materials science. Its unique electronic properties make it a suitable candidate for applications in organic electronics, such as light-emitting diodes (LEDs) and photovoltaic devices. The indole moiety contributes to its conjugation capabilities, while the difluoro group fine-tunes its optical properties for specific applications.
In terms of environmental impact, studies have shown that No. 222934
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